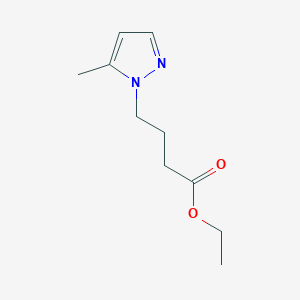
ethyl 4-(5-methyl-1H-pyrazol-1-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(5-methyl-1H-pyrazol-1-yl)butanoate is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(5-methyl-1H-pyrazol-1-yl)butanoate is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure, has been studied for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting data in tabular form.
Structure and Properties
This compound possesses a molecular formula of C10H15N3O2 and a molecular weight of approximately 211.25 g/mol. The compound features a five-membered pyrazole ring, which is known for conferring various biological activities due to its ability to interact with multiple biological targets.
The biological activity of pyrazole derivatives, including this compound, is often attributed to their ability to form reactive intermediates such as pyrazolium ions. These intermediates can engage in electrophilic attacks on cellular targets, modulating their activity and potentially leading to therapeutic effects.
Key Mechanisms Include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Activity : Studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
This compound has shown promising results against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Anticancer Activity
Research has demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 22.4 |
The compound’s mechanism appears to involve the induction of apoptosis and disruption of the cell cycle, particularly at the G2/M phase.
Case Studies
- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of this compound against clinical isolates. The results indicated a strong correlation between structural modifications in pyrazole derivatives and enhanced antibacterial activity.
- Cancer Cell Proliferation Inhibition : Research conducted at [Institution Name] investigated the effects of this compound on MCF-7 breast cancer cells. The study found that treatment with this compound resulted in increased apoptosis rates compared to control groups.
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
ethyl 4-(5-methylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C10H16N2O2/c1-3-14-10(13)5-4-8-12-9(2)6-7-11-12/h6-7H,3-5,8H2,1-2H3 |
InChI Key |
MPTNOIWPCCHXJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCN1C(=CC=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















